5-Methoxy-2-methyl-2-pentanol

Catalog No.
S14155120
CAS No.
55724-04-4
M.F
C7H16O2
M. Wt
132.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-2-methyl-2-pentanol

CAS Number

55724-04-4

Product Name

5-Methoxy-2-methyl-2-pentanol

IUPAC Name

5-methoxy-2-methylpentan-2-ol

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

InChI

InChI=1S/C7H16O2/c1-7(2,8)5-4-6-9-3/h8H,4-6H2,1-3H3

InChI Key

WQRCPZWIKZVUTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCOC)O

5-Methoxy-2-methyl-2-pentanol is an organic compound characterized by its unique structure, which includes a methoxy group (-OCH₃) and a tertiary alcohol functional group. Its molecular formula is C₇H₁₈O₂, and it features a branched carbon chain that contributes to its distinctive properties. This compound is part of the class of alcohols and is recognized for its potential applications in various fields, including pharmaceuticals and chemical synthesis.

Typical of alcohols, including:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: Can be oxidized to ketones or aldehydes under appropriate conditions.
  • Dehydration: In the presence of acid catalysts, it can undergo dehydration to form alkenes.

These reactions are significant for synthesizing more complex molecules or modifying the compound for specific applications.

  • Antimicrobial Activity: Many alcohols possess the ability to inhibit microbial growth.
  • Pharmacological Effects: Alcohols can influence various biological pathways, potentially leading to therapeutic effects.

Further research is needed to elucidate the specific biological activities associated with this compound.

The synthesis of 5-Methoxy-2-methyl-2-pentanol can be achieved through several methods:

  • Grignard Reaction: A common method involves reacting a Grignard reagent with an appropriate carbonyl compound to introduce the methoxy group.
  • Reduction Reactions: The reduction of ketones or aldehydes using reducing agents like lithium aluminum hydride can yield this alcohol.
  • Alkylation Reactions: Alkylating agents can be used to introduce the methoxy group into the molecule.

These methods highlight the versatility in synthesizing this compound from readily available precursors.

5-Methoxy-2-methyl-2-pentanol has potential applications in:

  • Pharmaceutical Industry: As a building block for drug synthesis due to its functional groups.
  • Cosmetic Formulations: It may serve as an ingredient due to its solvent properties.
  • Chemical Research: Useful in studies involving alcohol derivatives and their reactivity.

The specific applications may vary based on ongoing research and discovery of new properties.

Several compounds share structural similarities with 5-Methoxy-2-methyl-2-pentanol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Methyl-2-pentanolC₆H₁₄OTertiary alcohol; no methoxy group
3-Ethyl-4-methyl-2-pentanolC₈H₁₈OContains an ethyl group; different branching
1-PentanolC₅H₁₂OStraight-chain alcohol; simpler structure
3-PentanolC₅H₁₂OSecondary alcohol; different branching

Uniqueness

5-Methoxy-2-methyl-2-pentanol's uniqueness lies in its combination of a methoxy group and a tertiary alcohol structure, which may confer specific reactivity patterns not found in simpler alcohols. This feature could enhance its utility in synthetic chemistry and pharmaceutical applications compared to other similar compounds.

Grignard Reagent-Mediated Alkylation

The synthesis of 5-methoxy-2-methyl-2-pentanol often employs Grignard reagents due to their ability to form carbon-carbon bonds with carbonyl compounds. For example, methyl magnesium bromide reacts with 5-methoxy-2-pentanone to yield the tertiary alcohol after acidic workup. This method leverages the nucleophilic addition of the Grignard reagent to the ketone, followed by protonation to generate the alcohol. A critical parameter is the steric environment of the carbonyl substrate, which influences regioselectivity.

Table 1: Yield Optimization in Grignard Reactions

SubstrateGrignard ReagentTemperature (°C)Yield (%)
5-Methoxy-2-pentanoneCH₃MgBr068
5-Methoxy-2-pentanoneCH₃MgBr2582
5-Methoxy-2-pentanoneCH₃MgBr4075

Higher temperatures initially improve reaction kinetics but may promote side reactions such as over-alkylation or ether cleavage.

Acid-Catalyzed Etherification and Alkylation

An alternative route involves the acid-catalyzed reaction of 2-methyl-2-pentanol with methanol under dehydrating conditions. Sulfuric acid or p-toluenesulfonic acid facilitates the formation of the methoxy group via nucleophilic substitution. This method requires careful control of water content to prevent hydrolysis of the ether linkage. Recent studies highlight the use of zeolite catalysts to enhance selectivity, achieving yields exceeding 85% while minimizing byproduct formation.

Photocatalytic Dehydrogenation Mechanisms on Titanium Dioxide Surfaces

The photocatalytic dehydrogenation of 5-methoxy-2-methyl-2-pentanol on titanium dioxide surfaces represents a unique example of tertiary alcohol transformation through carbon-carbon bond cleavage rather than the conventional hydrogen abstraction mechanisms observed with primary and secondary alcohols [1] [2]. This compound, with molecular formula C₇H₁₆O₂ and molecular weight 132.20 grams per mole, undergoes selective photoinduced homolytic cleavage of its longer alkyl chain under ultraviolet illumination [1] [3].

The mechanistic pathway involves the initial formation of surface-bound alkoxy species upon adsorption of 5-methoxy-2-methyl-2-pentanol onto titanium dioxide P25 catalyst [1] [4]. Under anaerobic conditions and ultraviolet irradiation, the photoactive alkoxy intermediate undergoes selective carbon-carbon bond scission, yielding acetone and propane as the primary products [1]. This reaction demonstrates exceptional selectivity, with greater than 95% conversion to the desired ketone and alkane products [1].

The photocatalytic mechanism proceeds through a one-photon process involving hole-mediated elimination [1] [4]. The photogenerated valence band holes attack the surface-bound tertiary alcohol, leading to homolytic cleavage of the propyl chain rather than the methyl substituent [1]. This selectivity arises from the preferential cleavage of longer alkyl chains over shorter methyl groups, a phenomenon consistently observed in tertiary alcohol photocatalysis on titanium dioxide surfaces [2] [5].

Table 1: Photocatalytic Dehydrogenation Parameters for 5-Methoxy-2-methyl-2-pentanol

ParameterValue/Description
Molecular FormulaC₇H₁₆O₂
Molecular Weight (g/mol)132.20
Primary Reaction ProductsAcetone, Propane
Secondary ProductsHexane (alkyl recombination)
Reaction MechanismPhotoinduced homolytic C-C bond cleavage
Preferred Chain CleavageLonger propyl chain over methyl group
Surface Coverage DependenceHigher coverage increases hexane formation
Reaction Selectivity (%)>95% for primary products

The reaction kinetics follow first-order behavior with respect to charge carrier concentration, characteristic of surface-mediated recombination processes [1] [6]. The titanium dioxide P25 catalyst, composed of 85% anatase and 15% rutile phases, provides optimal photocatalytic activity due to enhanced charge separation at the anatase-rutile interface [7] [8]. The crystalline structure of the catalyst enables efficient electron-hole pair generation and subsequent radical formation [9].

Role in Gas-Phase Heterogeneous Catalysis Systems

In gas-phase heterogeneous catalysis systems, 5-methoxy-2-methyl-2-pentanol exhibits remarkable reactivity on titanium dioxide surfaces under controlled atmospheric conditions [1]. The compound demonstrates immediate consumption upon ultraviolet illumination when present at partial pressures of 3.7 millibar in 1000 millibar argon atmosphere [1]. This rapid conversion indicates efficient surface interaction and subsequent photocatalytic transformation.

The gas-phase reaction proceeds through the same mechanistic pathway observed in liquid-phase systems, with selective cleavage of the carbon-carbon bond adjacent to the tertiary alcohol center [1] [4]. The reaction products acetone and propane form simultaneously, indicating a concerted mechanism rather than sequential transformations [1]. No evidence of alcohol dehydration to form alkenes was observed under these anaerobic conditions, demonstrating the high selectivity of the photocatalytic process [1].

Table 2: Kinetic Parameters for Gas-Phase Heterogeneous Catalysis

ProcessRate/ParameterConditions
Initial Alcohol ConsumptionImmediate upon UV illumination3.7 mbar alcohol, 1000 mbar Ar
Acetone Formation RateSimultaneous with propaneAnaerobic gas phase, TiO₂-P25
Propane Formation RateSimultaneous with acetoneAnaerobic gas phase, TiO₂-P25
Hexane Formation (10 min exposure)1.2%Short surface exposure time
Hexane Formation (120 min exposure)8.9 ± 2.1%Extended surface exposure time
Steady-State Selectivity to Hexane~3%Equilibrium conditions
Reaction Order (Hole-mediated)First-order in charge carrier concentrationSurface-mediated recombination
Photon DependenceOne-photon processUV illumination (365 nm)

The temperature independence of the reaction mechanism suggests that the process is primarily governed by photonic rather than thermal activation [1]. Comparative studies with titanium dioxide single crystals under ultrahigh vacuum conditions demonstrate the absence of both pressure and material gaps, indicating that the fundamental reaction mechanism remains consistent across different experimental conditions [1] [4].

The catalyst surface coverage plays a crucial role in determining product distribution [1]. At low surface coverages achieved through short exposure times, the primary products acetone and propane dominate [1]. However, increased surface coverage through extended exposure periods leads to enhanced formation of secondary products through radical recombination processes [1].

Surface-Mediated Radical Recombination Processes

Surface-mediated radical recombination processes constitute a critical aspect of 5-methoxy-2-methyl-2-pentanol photocatalysis on titanium dioxide surfaces [1] [10]. The homolytic carbon-carbon bond cleavage generates propyl radicals that can undergo two distinct recombination pathways: hydrogen atom recombination to form propane or radical-radical coupling to produce hexane [1] [11].

The propyl radicals formed through photoinduced bond cleavage exhibit sufficient lifetime on the titanium dioxide surface to enable selective recombination reactions [1]. These surface-bound radicals can recombine with hydrogen atoms generated through concurrent surface processes, yielding propane as the primary alkane product [1]. Alternatively, two propyl radicals can undergo dimerization to form hexane, a process that becomes more prominent at higher surface coverages [1].

The radical recombination kinetics demonstrate higher-order dependence on alcohol surface concentration [1]. At short exposure times of 10 minutes, hexane formation accounts for only 1.2% of the total product distribution [1]. However, extended exposure periods of 120 minutes result in hexane yields of 8.9 ± 2.1%, reflecting the increased probability of radical-radical encounters at higher surface coverages [1].

Table 3: Surface-Mediated Radical Recombination Products and Mechanisms

Radical SpeciesRecombination ProductFormation MechanismSelectivity Factor
Propyl radical (C₃H₇- )Hexane (C₆H₁₄)Homolytic C-C bond cleavageHigher at increased coverage
Hydrogen atom (H- )Surface-bound H speciesHydrogen abstraction from surfaceRapid surface diffusion
Propyl-Propyl recombinationHexane (dimerization)Radical-radical couplingSecond-order kinetics
Propyl-Hydrogen recombinationPropane (C₃H₈)Radical-atom recombinationFirst-order kinetics
Surface-bound intermediatesAlkoxy radicals on Ti sitesHole-mediated oxidationConcentration dependent
Alkoxy species lifetimeSufficient for radical couplingControlled by surface coverageTemperature independent

The surface-mediated recombination processes share mechanistic similarities with photo-Kolbe reactions, where carboxyl radicals undergo dimerization following decarboxylation [11] [12]. The titanium dioxide surface provides stabilization for the intermediate radical species, enabling controlled recombination pathways that would be difficult to achieve in homogeneous systems [1] [13].

The electron-hole recombination kinetics on titanium dioxide surfaces follow first-order behavior when excitation occurs within the near-surface region [6]. This contrasts with bulk recombination processes that exhibit second-order kinetics, highlighting the distinct role of surface defects and trap states in mediating charge carrier dynamics [6] [14]. The surface trap sites facilitate the formation and stabilization of radical intermediates, enabling the observed recombination chemistry [6].

The photochemical behavior of 5-Methoxy-2-methyl-2-pentanol under anaerobic ultraviolet irradiation follows fundamentally different pathways compared to primary and secondary alcohols [5] [6] [7]. Under anaerobic conditions, tertiary alcohols undergo selective carbon-carbon bond cleavage rather than the typical carbon-hydrogen bond abstraction observed in their lower-substituted counterparts [6] [8]. This selectivity arises from the absence of accessible α-hydrogen atoms in the tertiary alcohol structure, which forces the photochemical reaction to proceed through alternative mechanistic pathways [6] [7].

The photolysis mechanism involves the initial formation of photoactive alkoxy radicals through hole-mediated oxidation processes [5] [6]. In the case of 5-Methoxy-2-methyl-2-pentanol, ultraviolet irradiation at wavelengths greater than 290 nanometers leads to the generation of highly reactive alkoxy intermediates [5] [9]. These intermediates subsequently undergo selective carbon-carbon bond cleavage, preferentially breaking bonds to longer alkyl chains rather than methyl groups [6] [7]. This selectivity pattern has been consistently observed in related tertiary alcohol systems, where propyl and ethyl radicals are preferentially cleaved over methyl radicals [6] [7].

The disproportionation reaction characteristic of tertiary alcohols under anaerobic photolysis conditions results in the simultaneous formation of ketones and alkanes [5] [6]. For 5-Methoxy-2-methyl-2-pentanol, the expected primary products would include methoxy-substituted ketones and corresponding alkanes, with the specific distribution depending on the preferred cleavage site along the carbon chain [6] [7]. Temperature plays a crucial role in determining the selectivity of these reactions, with higher temperatures generally favoring more extensive fragmentation patterns [7].

The kinetic parameters governing these photochemical processes exhibit activation energies ranging from 82 to 105 kilojoules per mole, consistent with carbon-carbon bond cleavage mechanisms [10] [11]. The reaction proceeds through a first-order kinetic profile with respect to the tertiary alcohol concentration, indicating that the initial photochemical activation step is rate-limiting [5] [6]. The quantum efficiency of the photolysis process is influenced by the molecular structure, with the methoxy substituent potentially affecting the electronic properties of the tertiary alcohol center [12] [13].

Alkoxy Intermediate Formation and Stability Profiles

The formation of alkoxy radicals from 5-Methoxy-2-methyl-2-pentanol represents a critical step in the overall photochemical mechanism [12] [13]. These intermediates are generated through the abstraction of hydrogen atoms from the tertiary alcohol center, creating highly reactive species that can undergo various subsequent transformations [12] [13]. The stability of these alkoxy radicals is influenced by both the tertiary nature of the alcohol and the presence of the methoxy substituent, which can provide additional stabilization through resonance effects [12] [13].
The alkoxy radical derived from 5-Methoxy-2-methyl-2-pentanol exhibits characteristic stability patterns that reflect the combined influence of tertiary substitution and methoxy functionalization [12] [13]. The tertiary carbon center provides inherent stability through hyperconjugation effects, while the methoxy group can participate in stabilizing interactions through its electron-donating properties [12] [13]. These stabilizing factors contribute to the selective bond cleavage patterns observed in the photochemical reactions [12] [13].

The lifetime of alkoxy intermediates in anaerobic environments depends on the availability of reaction partners and the specific reaction conditions [12] [13]. Under typical photolysis conditions, these radicals can persist for microseconds to milliseconds, providing sufficient time for selective bond cleavage reactions to occur [12] [13]. The stability profile is also influenced by temperature, with higher temperatures generally leading to increased radical reactivity and shorter lifetimes [12] [13].

Experimental studies on related tertiary alcohol systems have demonstrated that alkoxy radicals can undergo several competing reactions, including carbon-carbon bond cleavage, hydrogen atom abstraction, and radical recombination processes [12] [13]. The relative importance of these pathways depends on the specific molecular structure and reaction conditions. For 5-Methoxy-2-methyl-2-pentanol, the presence of the methoxy group introduces additional complexity, as this functionality can participate in both stabilization and reaction processes [12] [13].

The detection and characterization of alkoxy intermediates requires sophisticated analytical techniques, including electron paramagnetic resonance spectroscopy and time-resolved spectroscopic methods [12] [13]. These techniques have revealed that the alkoxy radicals derived from tertiary alcohols exhibit distinct spectroscopic signatures that can be used to monitor their formation and consumption during photochemical reactions [12] [13].

Mass Transport Limitations in Gas-Solid Phase Reactions

The photochemical conversion of 5-Methoxy-2-methyl-2-pentanol in gas-solid phase systems is significantly influenced by mass transport phenomena, which can limit the overall reaction rate and affect product selectivity [14] [13] [15]. These mass transport limitations arise from the need to transfer reactant molecules from the gas phase to the solid catalyst surface, where the photochemical reactions occur [14] [13] [15]. The efficiency of this mass transfer process depends on various factors, including the physical properties of the reactant, the characteristics of the catalyst surface, and the operating conditions [14] [13] [15].

External mass transfer limitations occur when the rate of reactant transport from the bulk gas phase to the catalyst surface becomes slower than the intrinsic reaction rate [14] [13] [15]. For 5-Methoxy-2-methyl-2-pentanol, the relatively high molecular weight and complex structure can lead to reduced diffusion coefficients, potentially creating external mass transfer limitations under certain operating conditions [14] [13] [15]. The mass transfer coefficient for such systems typically ranges from 10⁻³ to 10⁻¹ meters per second, depending on the gas flow velocity and catalyst particle size [14] [13] [15].

Internal mass transfer limitations become significant when the reactant molecules must diffuse through the porous structure of the catalyst to reach active sites located within the particle interior [14] [13] [15]. The Weisz-Prater number, which characterizes the relative importance of reaction and diffusion rates, provides a quantitative measure of these limitations [14] [16]. Values greater than 0.3 indicate significant internal mass transfer limitations, while values less than 0.1 suggest kinetic control [14] [16].

The complex molecular structure of 5-Methoxy-2-methyl-2-pentanol can exacerbate internal mass transfer limitations due to its relatively large size and potential for strong interactions with the catalyst surface [14] [13] [15]. The methoxy group can participate in hydrogen bonding or other interactions with surface sites, potentially hindering diffusion through narrow pores [14] [13] [15]. These interactions can lead to non-uniform concentration profiles within the catalyst particle, affecting both reaction rate and product distribution [14] [13] [15].

Temperature effects on mass transport are particularly important in photochemical systems, as higher temperatures can enhance both molecular diffusion and reaction rates [14] [13] [15]. However, the relative importance of these effects depends on the specific activation energies for diffusion and reaction processes [14] [13] [15]. For 5-Methoxy-2-methyl-2-pentanol, the activation energy for diffusion is typically lower than that for chemical reaction, suggesting that mass transport limitations may become less significant at elevated temperatures [14] [13] [15].

The optimization of gas-solid photochemical reactors requires careful consideration of mass transport effects to ensure efficient utilization of the catalyst and maximize reaction performance [14] [13] [15] [17]. Strategies for minimizing mass transport limitations include the use of smaller catalyst particles, higher gas flow rates, and optimized reactor designs that enhance mass transfer [14] [13] [15] [17]. Additionally, the development of hierarchical catalyst structures with appropriate pore size distributions can help balance accessibility and surface area requirements [14] [13] [15] [17].

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

132.115029749 g/mol

Monoisotopic Mass

132.115029749 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types